N-Phenyl-p-phenylenediamine sulfate
Overview
Description
N-Phenyl-p-phenylenediamine sulfate (PPD) is a chemical compound that is widely used in the field of scientific research. It is an organic compound that belongs to the group of aromatic amines. PPD is a white crystalline powder that is soluble in water and ethanol. It is used in various applications such as dyeing, hair coloring, and as an antioxidant in rubber manufacturing.
Scientific Research Applications
Dye Synthesis and Analysis
N-Phenyl-p-phenylenediamine sulfate has been studied for its role in dye synthesis. A notable application is in the synthesis of pseudo-mauveine, a historic dye, by treating N-phenyl-p-phenylenediamine with potassium dichromate and sulfuric acid (Plater, 2011). Additionally, it is used in hair dye analysis, where high-performance liquid chromatography (HPLC) methods have been developed for determining its presence in hair dyes (Hui, 2013).
Environmental Impact
Research has also focused on the environmental impact of N-Phenyl-p-phenylenediamine sulfate derivatives. For instance, their use as antioxidants in rubber has been linked to pollution in urban air and soil, with associated ecological and human health risks (Cao et al., 2022). Similar concerns have been raised about their presence in sediments across urban rivers, estuaries, coasts, and deep-sea regions (Zeng et al., 2023).
Supercapacitor Applications
In the field of energy storage, N-Phenyl-p-phenylenediamine sulfate has been utilized in the development of supercapacitors. Electrochemical synthesis of poly-o-phenylenediamine from N-Phenyl-p-phenylenediamine sulfate has shown promise for supercapacitor applications due to its high specific capacitance and good cycling stability (Wang et al., 2013).
properties
IUPAC Name |
4-N-phenylbenzene-1,4-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H12N2.H2O4S/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-9,14H,13H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFXOEFNFAPWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101-54-2 (Parent) | |
Record name | p-Aminodiphenylamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884102 | |
Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-p-phenylenediamine sulfate | |
CAS RN |
4698-29-7 | |
Record name | p-Aminodiphenylamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N1-phenyl-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(N-phenylbenzene-p-diamine) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYL-P-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M53XF75F63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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